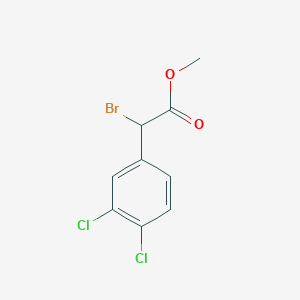
2'-Bromo-3,4-dichlorophenylacetic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2'-Bromo-3,4-dichlorophenylacetic acid methyl ester is an organic compound that belongs to the class of bromoacetates It is characterized by the presence of a bromine atom and a dichlorophenyl group attached to an acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2'-Bromo-3,4-dichlorophenylacetic acid methyl ester typically involves the bromination of methyl 2-(3,4-dichlorophenyl)acetate. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process would likely involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2'-Bromo-3,4-dichlorophenylacetic acid methyl ester undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidative reactions can convert the acetate moiety to carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Oxidation: Utilizes oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Nucleophilic Substitution: Produces substituted derivatives depending on the nucleophile used.
Reduction: Yields the corresponding alcohol.
Oxidation: Forms carboxylic acids or other oxidized products.
Aplicaciones Científicas De Investigación
2'-Bromo-3,4-dichlorophenylacetic acid methyl ester has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2'-Bromo-3,4-dichlorophenylacetic acid methyl ester involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The dichlorophenyl group can participate in various interactions, influencing the compound’s reactivity and biological activity .
Comparación Con Compuestos Similares
Methyl 2-bromoacetate: Lacks the dichlorophenyl group, making it less reactive in certain contexts.
Ethyl 2-(3,4-dichlorophenyl)-2-bromoacetate: Similar structure but with an ethyl ester instead of a methyl ester, affecting its reactivity and solubility.
Methyl 2-(3,4-dichlorophenyl)acetate: Lacks the bromine atom, limiting its use in nucleophilic substitution reactions.
Uniqueness: 2'-Bromo-3,4-dichlorophenylacetic acid methyl ester is unique due to the presence of both the bromine atom and the dichlorophenyl group, which confer distinct reactivity and potential for diverse applications in synthesis and research .
Propiedades
Fórmula molecular |
C9H7BrCl2O2 |
|---|---|
Peso molecular |
297.96 g/mol |
Nombre IUPAC |
methyl 2-bromo-2-(3,4-dichlorophenyl)acetate |
InChI |
InChI=1S/C9H7BrCl2O2/c1-14-9(13)8(10)5-2-3-6(11)7(12)4-5/h2-4,8H,1H3 |
Clave InChI |
GJCPCGAKJFTMFO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C1=CC(=C(C=C1)Cl)Cl)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













